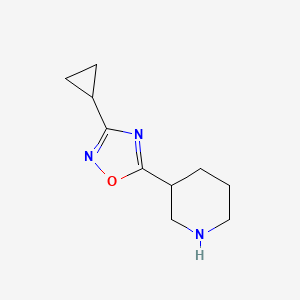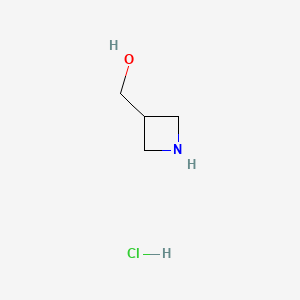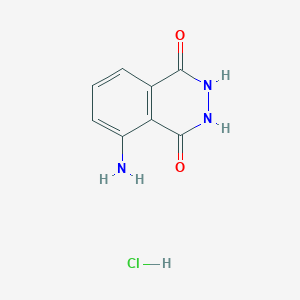
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pipéridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine is a derivative of the 1,2,4-oxadiazole class, which is known for its biological activities. Although the specific compound is not directly mentioned in the provided papers, related compounds with the 1,2,4-oxadiazole moiety have been studied for their potential biological activities, including antiproliferative properties and enzyme inhibition .
Synthesis Analysis
The synthesis of related 1,2,4-oxadiazole compounds involves multiple steps, starting from organic acids which are converted into esters, then to hydrazides, and finally to the desired oxadiazole derivatives. For instance, the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides involved the reaction of 5-substituted-1,3,4-oxadiazole-2-thiols with 1-(4-(bromomethyl)phenyl sulfonyl)piperidine in the presence of DMF and sodium hydride . This suggests that a similar approach could be used for synthesizing the compound , with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives is crucial for their biological activity. Studies on related compounds have shown that different polymorphic forms can exist, which differ in their molecular and crystal structures. For example, two polymorphic forms of a dipharmacophore compound were studied, showing differences in their molecular conformations and crystal packing motifs . These findings highlight the importance of molecular conformation and intermolecular interactions in the stability and properties of such compounds.
Chemical Reactions Analysis
The chemical reactivity of 1,2,4-oxadiazole derivatives is influenced by their functional groups and molecular structure. The papers provided do not detail specific chemical reactions for the compound , but they do describe the reactivity of similar compounds. For instance, 5-(chloromethyl)-3-(4H-chromen-3-yl)-1,2,4-oxadiazole was reacted with different amines to yield various substituted oxadiazoles . This indicates that the 1,2,4-oxadiazole moiety can participate in nucleophilic substitution reactions, which could be relevant for the synthesis and further functionalization of the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives are influenced by their polymorphic forms, which can affect their density, lattice energy, and stability. For example, the triclinic and orthorhombic polymorphs of a related compound showed significant differences in these properties, with the triclinic form being more stable due to its higher density and lower lattice energy . Such insights are valuable for understanding the behavior of these compounds under different conditions and for optimizing their synthesis and storage.
Applications De Recherche Scientifique
Agents anti-infectieux
Les 1,2,4-oxadiazoles, y compris la "3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pipéridine", ont été synthétisés comme agents anti-infectieux présentant des activités antibactériennes, antivirales et antileishmaniennes . Ils présentent un potentiel pour la relation structure-activité (SAR) et le potentiel d'activité .
Activité anti-trypanosomiale
Le composé pourrait potentiellement être utilisé contre Trypanosoma cruzi, un parasite responsable de la maladie de Chagas . Le mode d'action des composés synthétisés contre la protéase à cystéine de Trypanosoma cruzi, la cruzaine, a été étudié en utilisant l'amarrage moléculaire .
Agents antibactériens
La rareté de l'action curative des antibiotiques et des agents anti-infectieux et la structure génomique complexe des micro-organismes ont conduit à une résistance parmi eux, entraînant l'inefficacité du régime de traitement actuellement utilisé . Les 1,2,4-oxadiazoles pourraient potentiellement agir contre ces micro-organismes résistants .
Agents antiviraux
Les 1,2,4-oxadiazoles ont démontré des propriétés antivirales, qui pourraient potentiellement être appliquées à la "this compound" .
Agents antileishmaniens
La leishmaniose est une maladie causée par des parasites du type Leishmania. Les 1,2,4-oxadiazoles ont été synthétisés comme agents antileishmaniens .
Agents anticancéreux
Les 1,2,4-oxadiazoles ont montré des propriétés anticancéreuses . Ceci pourrait potentiellement être appliqué à la "this compound".
Mécanisme D'action
Target of Action
The primary target of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine is the M1 muscarinic receptor . This receptor plays a crucial role in mediating the actions of the neurotransmitter acetylcholine in the peripheral and central nervous system .
Mode of Action
The compound acts as a functionally selective M1 partial agonist . This means it binds to the M1 receptor and partially activates it, while also exhibiting antagonist properties in M2 and M3 muscarinic receptor assays . The cyclopropyl group is in conjugation with the oxadiazole C-N bond, which may influence its binding affinity and selectivity .
Analyse Biochimique
Biochemical Properties
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes such as decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1), which is involved in the biosynthesis of cell wall components in bacteria . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity. Additionally, 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine may interact with other proteins and biomolecules, influencing their function and stability.
Cellular Effects
The effects of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to act as a partial agonist with antagonist properties in muscarinic receptor assays, affecting cell signaling pathways associated with these receptors . Furthermore, 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby altering cellular metabolism and function.
Molecular Mechanism
At the molecular level, 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For example, the compound binds to the active site of decaprenylphosphoryl-β-D-ribose 2′-oxidase, inhibiting its activity and disrupting the biosynthesis of essential cell wall components . Additionally, 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine may act as an enzyme inhibitor or activator, depending on the specific biochemical context. Changes in gene expression can also result from the compound’s interaction with transcriptional regulators.
Temporal Effects in Laboratory Settings
The temporal effects of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under various experimental conditions, with minimal degradation over time . Long-term exposure to 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine has been associated with sustained inhibition of target enzymes and prolonged effects on cellular processes. These findings highlight the compound’s potential for use in extended biochemical studies and applications.
Dosage Effects in Animal Models
The effects of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively modulates target enzymes and cellular processes . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and function. Threshold effects have been identified, indicating specific dosage ranges where the compound’s beneficial effects are maximized without inducing toxicity.
Metabolic Pathways
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound is metabolized through pathways involving oxidation, reduction, and conjugation reactions . These metabolic processes can influence the compound’s bioavailability and activity, as well as its effects on metabolic flux and metabolite levels. Understanding these pathways is critical for optimizing the compound’s use in biochemical applications.
Transport and Distribution
The transport and distribution of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its biochemical effects. Additionally, the compound’s distribution can be influenced by factors such as tissue permeability and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine is a key determinant of its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical impact. Understanding the subcellular distribution of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine is essential for elucidating its mechanism of action and optimizing its use in research and therapeutic applications.
Propriétés
IUPAC Name |
3-cyclopropyl-5-piperidin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-2-8(6-11-5-1)10-12-9(13-14-10)7-3-4-7/h7-8,11H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIZOLMMFDCERU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC(=NO2)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B1292684.png)

![6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]-indole hydrochloride](/img/structure/B1292689.png)









![(S)-[(2R,4R,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride](/img/structure/B1292708.png)
